molecular formula C11H17N B1615502 2-Methylamino-1-phenylbutane CAS No. 84952-60-3

2-Methylamino-1-phenylbutane

Cat. No.: B1615502
CAS No.: 84952-60-3
M. Wt: 163.26 g/mol
InChI Key: ONNVUALDGIKEIJ-UHFFFAOYSA-N
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Description

2-Methylamino-1-phenylbutane is an organic compound that belongs to the class of amphetamines and derivatives. It is structurally related to methamphetamine and is known for its stimulant properties. The compound has a molecular formula of C11H17N and a molecular weight of 163.26 g/mol. It is also referred to as N-Methyl-1-phenyl-2-butanamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-1-phenylbutane typically involves the alkylation of phenylacetone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of reducing agents such as lithium aluminum hydride to facilitate the reduction of intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-1-phenylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methylamino-1-phenylbutane has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamines and their derivatives.

    Biology: Investigated for its effects on biological systems, particularly its stimulant properties.

    Medicine: Studied for potential therapeutic applications, although its use is limited due to its stimulant nature.

    Industry: Utilized in the synthesis of other chemical compounds and as a precursor in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Structurally similar but with a different substitution pattern.

    Amphetamine: Lacks the methyl group present in 2-Methylamino-1-phenylbutane.

    2-Ethylamino-1-phenylbutane: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of the methyl group enhances its stimulant effects compared to other similar compounds .

Properties

IUPAC Name

N-methyl-1-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-11(12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNVUALDGIKEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84952-60-3
Record name 2-Methylamino-1-phenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLAMINO-1-PHENYLBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTM6NOX2CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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